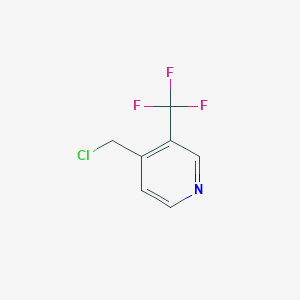

4-(Chloromethyl)-3-(trifluoromethyl)pyridine

Descripción

Propiedades

IUPAC Name |

4-(chloromethyl)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-3-5-1-2-12-4-6(5)7(9,10)11/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJPAWIQXGNIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101256744 | |

| Record name | 4-(Chloromethyl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227574-95-9 | |

| Record name | 4-(Chloromethyl)-3-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3-(trifluoromethyl)pyridine typically involves the introduction of the chloromethyl and trifluoromethyl groups onto the pyridine ring. One common method involves the chloromethylation of 3-(trifluoromethyl)pyridine using formaldehyde and hydrochloric acid under acidic conditions. Another approach is the direct trifluoromethylation of 4-(chloromethyl)pyridine using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as distillation and crystallization are employed to obtain high-purity this compound suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

4-(Chloromethyl)-3-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by various nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents such as lithium aluminum hydride or diisobutylaluminum hydride are employed.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

Aplicaciones Científicas De Investigación

Applications in Agrochemicals

One of the primary applications of 4-(Chloromethyl)-3-(trifluoromethyl)pyridine is in the development of agrochemicals. Its derivatives are utilized as herbicides and pesticides due to their effectiveness in pest control.

Case Study: Herbicide Development

A notable example includes the development of herbicides that incorporate the trifluoromethyl group, which enhances the lipophilicity and biological activity of the compounds. Research has shown that these derivatives exhibit significant herbicidal activity against various weed species, contributing to crop protection .

Table 1: Biological Activity Overview in Agrochemicals

| Compound | Activity Type | Efficacy |

|---|---|---|

| This compound | Herbicidal | Effective against multiple weed species |

| Fluazifop-butyl | Herbicidal | First TFMP derivative; widely used |

Pharmaceutical Applications

In addition to its use in agrochemicals, this compound has significant potential in medicinal chemistry. Its derivatives are being investigated for various biological activities, including antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, certain derivatives have shown Minimum Inhibitory Concentration (MIC) values ranging from 25 to 62.5 µg/ml against various fungal strains, comparable to standard antifungal agents like ketoconazole .

Table 2: Antimicrobial Activity Overview

| Activity Type | MIC Values (µg/ml) | Reference |

|---|---|---|

| Antifungal | 25 - 62.5 | Noolvi et al., 2014 |

| Antibacterial | Varies | Luo et al., 2015 |

Research Insights and Future Directions

The unique physicochemical properties imparted by the trifluoromethyl group make this compound a promising candidate for further research. Ongoing studies are exploring its potential as a precursor for novel drug candidates with enhanced pharmacokinetic properties.

Future Applications

- Cancer Research : Compounds related to this pyridine have been investigated for their potential as inhibitors of cancer cell proliferation, showing promising cytotoxic effects against various cancer cell lines .

- Veterinary Medicine : The compound's derivatives are also being evaluated for use in veterinary applications, expanding its utility beyond human medicine .

Mecanismo De Acción

The mechanism of action of 4-(Chloromethyl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes.

Comparación Con Compuestos Similares

Key Observations :

- Reactivity: The chloromethyl group in this compound is more reactive toward nucleophilic substitution than the amino group in 3-amino-4-(trifluoromethyl)pyridine or the methylthio group in ’s compound .

- Stability: The trifluoromethyl group enhances thermal and oxidative stability compared to nitro (-NO2) or methoxy (-OMe) substituents in analogs from and .

Comparison :

- reports yields of 67–81% for pyridines with chloro and substituted phenyl groups via multi-step coupling reactions .

- The lower yields (50–66%) for urea-linked derivatives () suggest steric or electronic challenges in forming complex architectures .

Spectroscopic Data

Infrared (IR) and nuclear magnetic resonance (NMR) data highlight structural differences:

Notes:

- The C-Cl stretch in chloromethyl derivatives appears consistently near 715–720 cm⁻¹ across analogs .

Actividad Biológica

4-(Chloromethyl)-3-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and biological activities. This article explores the compound's biological activity, mechanisms of action, and its potential applications in various fields.

Chemical Structure and Properties

The compound features both chloromethyl and trifluoromethyl groups attached to a pyridine ring, which enhances its reactivity and biological activity. The trifluoromethyl group is particularly noted for increasing the lipophilicity and metabolic stability of compounds, making them more effective in pharmaceutical applications.

Target Interactions

This compound primarily targets carbon-centered radical intermediates through a process known as trifluoromethylation. This interaction can lead to significant alterations in cellular functions by modifying key biomolecules such as proteins and enzymes.

Biochemical Pathways

The compound participates in various biochemical pathways, particularly those involving radical reactions. Its ability to form radical intermediates allows it to engage with enzymes and cofactors, influencing metabolic processes and potentially leading to therapeutic effects.

Cellular Effects

Research indicates that this compound can significantly affect cell signaling pathways, gene expression, and cellular metabolism. Notably, it has been shown to bind effectively to bovine serum albumin (BSA) and calf thymus DNA (CT-DNA), impacting their biological activity.

Dosage Effects

The biological effects of this compound are dose-dependent. At lower concentrations, it may enhance biological activity, while higher doses can result in toxicity. For instance, the binding constants of trifluoromethyl-pyridine derivatives with BSA and CT-DNA vary with concentration, influencing their biological responses.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, certain analogs showed over 90% inhibition against receptor tyrosine kinases associated with cancer progression .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. Trifluoromethyl-pyridine derivatives have shown promising results against bacterial strains, indicating their potential use as antimicrobial agents .

- Pharmacological Applications : The unique properties of this compound make it a valuable candidate for drug development, particularly in creating novel inhibitors for diseases such as chronic myeloid leukemia (CML) by targeting specific mutations in protein kinases .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(Chloromethyl)pyridine | Contains chloromethyl group | Moderate reactivity; less potent than TFMP |

| 3-(Trifluoromethyl)pyridine | Only trifluoromethyl group | Enhanced lipophilicity; good pharmacological properties |

| This compound | Dual functionality with both groups | High reactivity; significant biological activity |

Q & A

Q. What are the standard synthetic routes for preparing 4-(chloromethyl)-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting 3-(trifluoromethyl)pyridine with chloromethylating agents like chloromethyl methyl ether (MOMCl) under Lewis acid catalysis (e.g., AlCl₃) yields the target product. Reaction temperature (optimized at 0–5°C) and stoichiometry of the chloromethylating agent are critical: excess reagent may lead to over-alkylation, while low temperatures minimize side reactions . Table 1: Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition |

| Molar Ratio (Pyridine:MOMCl) | 1:1.2 | Balances reactivity and selectivity |

| Catalyst Loading (AlCl₃) | 10 mol% | Ensures efficient activation |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : The chloromethyl group (–CH₂Cl) appears as a triplet (~δ 4.5–5.0 ppm) due to coupling with adjacent protons. The trifluoromethyl (–CF₃) group is identified via ¹⁹F NMR at δ –60 to –65 ppm .

- LC-MS : High-resolution mass spectrometry confirms molecular weight (MW: 209.58 g/mol) and detects impurities (e.g., unreacted starting material) .

- IR Spectroscopy : Stretching vibrations for C–Cl (650–750 cm⁻¹) and C–F (1100–1200 cm⁻¹) validate functional groups .

Q. What are the primary stability concerns for this compound under storage conditions?

Answer: The chloromethyl group is prone to hydrolysis, especially in humid environments. Storage recommendations:

- Temperature : –20°C in inert atmosphere (argon/nitrogen).

- Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols); use anhydrous dichloromethane or THF .

Degradation products (e.g., 3-(trifluoromethyl)pyridinemethanol) can be monitored via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of this compound be addressed?

Answer: The electron-withdrawing –CF₃ group directs electrophilic substitutions to the para position of the pyridine ring. However, competing reactions at the chloromethyl site require careful optimization:

- Protection Strategies : Temporarily block the –CH₂Cl group using silyl ethers (e.g., TBSCl) to prioritize ring functionalization .

- Metal-Mediated Coupling : Suzuki-Miyaura cross-coupling with aryl boronic acids at the 4-position proceeds efficiently with Pd(PPh₃)₄ (yields >75%) .

Q. What mechanistic insights explain contradictory reactivity data in nucleophilic substitutions involving this compound?

Answer: Discrepancies in SN1 vs. SN2 pathways arise from solvent polarity and steric effects:

- Polar Solvents (DMF/DMSO) : Favor SN1 mechanisms due to carbocation stabilization, leading to racemization.

- Nonpolar Solvents (Toluene) : Promote SN2 with inversion of configuration but require strong nucleophiles (e.g., NaN₃) .

Validation : Kinetic isotope effects (KIEs) and Hammett plots differentiate mechanisms .

Q. How can computational modeling guide the design of derivatives for biological activity?

Answer:

- Docking Studies : The pyridine ring interacts with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), while –CF₃ enhances binding via fluorine-specific interactions (e.g., C–F⋯H–N) .

- QSAR Models : Electron-withdrawing groups at the 3-position correlate with increased inhibitory potency against inflammatory targets (R² = 0.89 in COX-2 inhibition assays) .

Q. What strategies resolve solubility issues in aqueous biological assays?

Answer:

Q. How do steric and electronic effects influence catalytic applications of this compound?

Answer: In Pd-catalyzed cross-couplings:

Q. Table 2: Comparative Reactivity in Cross-Coupling Reactions

| Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 82 | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 68 | |

| Ullmann | CuI/1,10-phen | 45 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.